molecular formula C10H16O4 B8278282 1-Methoxy-5-methoxycarbonyl-2-oxabicyclo[3.3.0]octane

1-Methoxy-5-methoxycarbonyl-2-oxabicyclo[3.3.0]octane

Cat. No. B8278282
M. Wt: 200.23 g/mol
InChI Key: VLBYODDMYPYPJM-UHFFFAOYSA-N
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Patent
US07524978B2

Procedure details

A reaction vessel was charged with 1,580 parts of methanol, 25 parts of PPTS, 228 parts of 2-(2-acetoxyethyl)-2-methoxycarbonylcyclopentanone (12) obtained in Preparation Example 2 at room temperature. The mixture was refluxed for three hours with stirring. After cooling the reaction solution to room temperature, 30 parts of potassium carbonate was added and the mixture was stirred for one hour at room temperature. Insoluble matters were removed by filtration, the filtrate was washed with a brine, and the solvent was evaporated. The residue was distilled under reduced pressure to obtain 167 parts of the target compound (13) (yield: 85%). Boiling point: 68° C./3.5 mmHg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.C([O:21][CH2:22][CH2:23][C:24]1([C:30]([O:32][CH3:33])=[O:31])[CH2:28][CH2:27][CH2:26][C:25]1=[O:29])(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:1][O:29][C:25]12[CH2:26][CH2:27][CH2:28][C:24]1([C:30]([O:32][CH3:33])=[O:31])[CH2:23][CH2:22][O:21]2 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCC1(C(CCC1)=O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 2 at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with a brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC12OCCC2(CCC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.